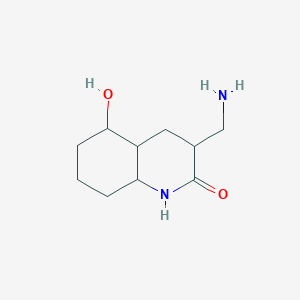
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxyl group, and a decahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydroquinolinone Core: This step involves the cyclization of a suitable precursor to form the decahydroquinolinone core. This can be achieved through a series of condensation and reduction reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Formaldehyde, primary or secondary amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New derivatives with substituted aminomethyl groups.
Scientific Research Applications
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)-4-hydroxycoumarin: Studied for its retro-Mannich reaction and potential biological activities.
Uniqueness
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is unique due to its specific combination of functional groups and its decahydroquinolinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1258649-54-5 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(aminomethyl)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H18N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h6-9,13H,1-5,11H2,(H,12,14) |
InChI Key |
UJFPYNKDUZQDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(C(=O)N2)CN)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
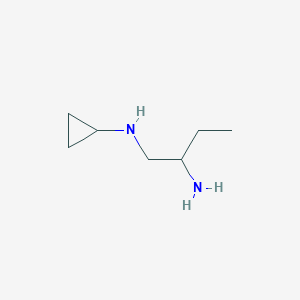
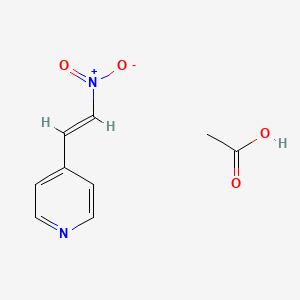
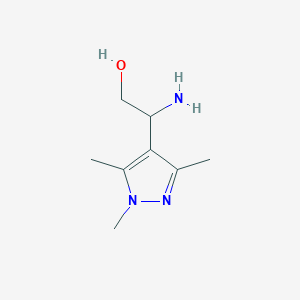


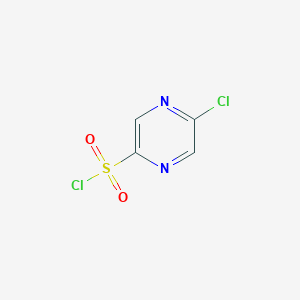

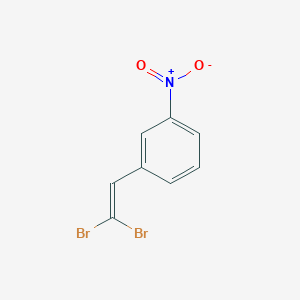
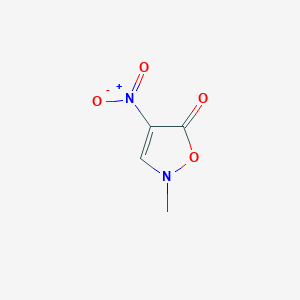
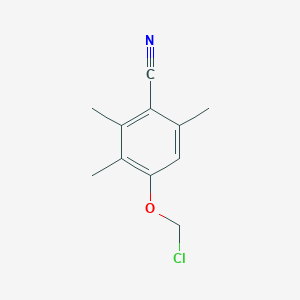
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)


